molecular formula C6H2Cl2FNO2 B1301863 2,6-Dichloro-5-fluoronicotinic acid CAS No. 82671-06-5

2,6-Dichloro-5-fluoronicotinic acid

Cat. No. B1301863
CAS RN: 82671-06-5
M. Wt: 209.99 g/mol
InChI Key: LTDGKGCHRNNCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-fluoronicotinic acid is a chemical compound that has been utilized in various synthetic processes to create intermediates for pharmaceutical applications. The compound features a nicotinic acid core with chlorine atoms at the 2 and 6 positions and a fluorine atom at the 5 position. This structure is a key building block in the synthesis of more complex molecules due to its reactive halogen substituents, which can be further modified or replaced through various chemical reactions.

Synthesis Analysis

The synthesis of derivatives of 2,6-dichloro-5-fluoronicotinic acid has been reported with moderate to good yields. For instance, the compound was used as a starting material to produce ethyl 2,6-dichloro-5-fluoronicotinoyl acetate. The process involved the treatment of 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride to yield an acyl chloride intermediate, which was then reacted with potassium ethyl malonate in the presence of magnesium chloride-triethylamine to achieve the final product with an overall yield of about 71% . Additionally, a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid was discovered, which facilitated the synthesis of a key pharmaceutical intermediate when coupled with another building block .

Molecular Structure Analysis

While the specific molecular structure of 2,6-dichloro-5-fluoronicotinic acid is not detailed in the provided papers, insights can be drawn from related compounds. For example, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, showcasing classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural features are likely to be relevant to the 2,6-dichloro-5-fluoronicotinic acid molecule, given the presence of halogen atoms that can participate in similar interactions.

Chemical Reactions Analysis

The chemical reactivity of 2,6-dichloro-5-fluoronicotinic acid is highlighted by its ability to undergo various transformations. The halogen atoms on the nicotinic acid ring make it amenable to nucleophilic substitution reactions, as seen in the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate . Furthermore, the selective monodechlorination process indicates that specific halogen atoms can be targeted for removal, allowing for the introduction of different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichloro-5-fluoronicotinic acid are not explicitly discussed in the provided papers. However, the presence of halogen atoms is known to influence the acidity, reactivity, and solubility of the molecule. These properties are crucial in determining the compound's behavior in various solvents and its suitability for different chemical reactions. The successful use of the compound in synthesis suggests that it possesses suitable properties for manipulation in organic synthesis .

Safety And Hazards

2,6-Dichloro-5-fluoronicotinic Acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-4-2(6(11)12)1-3(9)5(8)10-4/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDGKGCHRNNCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369962
Record name 2,6-Dichloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-5-fluoronicotinic acid

CAS RN

82671-06-5
Record name 2,6-Dichloro-5-fluoronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82671-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-5-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 2,6-dichloro-5-fluoronicotinate (1) (30.0 g) was dissolved in a mixture of 60 mL of trifluoro acetic acid and 60 mL of 7.5 N HCl. The mixture was refluxed with stirring for 26 h. It was cooled and the trifluoroacetic acid was removed under reduced pressure. The solution was mixed with 150 mL water, the resulting precipitate was filtered, washed with hexane and dried to yield 16.5 g of 2,6-dichloro-5-fluoro nicotinic acid (2). m.p.=152-156° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The known compound, 2,6-dichloro-5-fluoronicotinonitrile (60 g) was heated at 65°-75° C. for 1 hour in concentrated sulfuric acid. After addition of water, the mixture was further heated at 100°-110° C. for 2 hours to give 2,6-dichloro-5-fluoronicotinic acid (59.8 g), m.p. 155°-156° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride is described where a 2,6-dihydroxy-5-fluoronicotinic acid ester is converted in one step using phosphorus oxychloride and a lithium reagent to 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent basic hydrolysis affords 2,6-dichloro-5-fluoronicotinic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,6-dihydroxy-5-fluoronicotinic acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

A preferred embodiment for preparing the nicotinic acids is illustrated in Scheme II. The 2,6-dihydroxy-3-cyano-5-fluoropyridine (1) is prepared according to the method described in European Patent Application 333 020 (EP 020), incorporated herein by reference. This document describes the preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine starting with ethyl formate, ethyl fluoro acetate, and cyanoacetamide. The ethyl formate and ethyl fluoro acetate, are initially reacted in the presence of sodium methoxide, followed by addition of cyanoacetamide to provide the dihydroxy cyanopyridine (1). The 2,6-dihydroxy-3-cyano-5-fluoropyridine is converted to 2,6-dichloro-3-cyano-5-fluoropyridine (2) with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The 2,6-dichloro-5-fluoro-3-cyanopyridine is hydrolyzed to 2,6-dichloro-5-fluoronicotinamide (3) by heating the cyano compound in the presence of concentrated sulfuric acid. The 2,6-dichloro-5-fluoronicotinic acid (4) was prepared by reaction of the amide (3) with sodium nitrite under aqueous acidic conditions. ##STR8##
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cyano
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-5-fluoronicotinic acid
Reactant of Route 2
2,6-Dichloro-5-fluoronicotinic acid
Reactant of Route 3
2,6-Dichloro-5-fluoronicotinic acid
Reactant of Route 4
2,6-Dichloro-5-fluoronicotinic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-5-fluoronicotinic acid
Reactant of Route 6
2,6-Dichloro-5-fluoronicotinic acid

Citations

For This Compound
36
Citations
X Wang, B Zhi, J Baum, Y Chen… - The Journal of …, 2006 - ACS Publications
A practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (1), is described. To introduce the aminomethyl moiety …
Number of citations: 50 pubs.acs.org
D Bouzard, P Di Cesare, M Essiz… - Journal of medicinal …, 1992 - ACS Publications
A series of 5-substituted-6-fluoro-7-(cycloalkylamino)-l, 4-dihydro-4-oxo-l, 8-naphthyridine-3-carboxylic acids have been prepared and tested for their in vitro and in vivo antibacterial …
Number of citations: 114 pubs.acs.org
T Miyamoto, H Egawa, KI Shibamori… - Journal of …, 1987 - Wiley Online Library
Cyclopropyl‐ and 1‐ethyl‐6‐fluoro‐1,4‐dihydro‐4‐oxo‐1,8‐naphthyridine‐3‐carboxylic acid derivatives having a sulfinyl or sulfonyl group at C‐7 were synthesized from 2,6‐dichloro‐5‐…
Number of citations: 29 onlinelibrary.wiley.com
DTW Chu, PB Fernandes, AK Claiborne… - Journal of medicinal …, 1986 - ACS Publications
Novel arylfluoro-l, 4-dihydro-4-oxo-l, 8-naphthyridine-3-carboxylic acidshave been prepared and their antibacterial activity evaluated. These derivatives are characterized by having a …
Number of citations: 90 pubs.acs.org
M Alzweiri, T Al-Helo - Chromatographia, 2021 - Springer
Antagonism of carbonic anhydrase, isozyme 3 (CAIII) has a strong potential in treating obesity, hyperlipidemia and cancer. The enzyme has a very low activity in hydrating carbon …
Number of citations: 2 link.springer.com
PC Chua, JY Nagasawa, F Pierre, MK Schwaebe… - Tetrahedron …, 2008 - Elsevier
A novel and efficient synthesis of 5-oxo-6-carboxy-naphthyridines is reported in this Letter along with a discussion of scope and limitations. Activated 3-nicotinic acids readily acylate the …
Number of citations: 8 www.sciencedirect.com
J He, Z Li, G Dhawan, W Zhang, AE Sorochinsky… - Chinese Chemical …, 2023 - Elsevier
Nine new fluorine-containing drugs have been approved by the US Food and Drug Administration (FDA) in 2021, which are presented in this review article. These small molecular …
Number of citations: 61 www.sciencedirect.com
B Lam, Y Arikawa, J Cramlett, Q Dong… - Bioorganic & medicinal …, 2016 - Elsevier
Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that is primarily expressed in hematopoietic cells. SYK is a key mediator for a variety of inflammatory cells, …
Number of citations: 61 www.sciencedirect.com
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - Molecules, 2022 - mdpi.com
This review describes the recent Food and Drug Administration (FDA)-approved drugs (in the year 2021) containing at least one halogen atom (covalently bound). The structures …
Number of citations: 48 www.mdpi.com
Q Wang, J Han, A Sorochinsky, A Landa, G Butler… - Pharmaceuticals, 2022 - mdpi.com
Nowadays, the selective introduction of fluorine into bioactive compounds is a mature strategy in the design of drugs allowing to increase efficiency, biological half-life and bio-…
Number of citations: 18 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.